molecular formula C14H15N7 B11060893 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11060893
M. Wt: 281.32 g/mol
InChI Key: DURZFUWMVRFCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as Compound A) is a nitrogen-rich bicyclic heterocycle derived from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This core structure is renowned for its pharmacological versatility, with substitutions at positions 2, 5, 6, and 7 modulating activity against targets such as tubulin, carbonic anhydrases (hCA IX/XII), and kinases .

Compound A features:

  • A methyl group at position 7, which enhances metabolic stability .
  • A 2-(pyrrolidin-1-yl)pyrimidin-4-yl group at position 4. The pyrrolidine moiety improves solubility and may influence receptor binding through its basic nitrogen .

Properties

Molecular Formula

C14H15N7

Molecular Weight

281.32 g/mol

IUPAC Name

7-methyl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H15N7/c1-10-11(8-16-13-17-9-18-21(10)13)12-4-5-15-14(19-12)20-6-2-3-7-20/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

DURZFUWMVRFCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C3=NC(=NC=C3)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrimidine derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in cancer cells. Additionally, the compound can interfere with nucleic acid synthesis and repair pathways, further contributing to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of Compound A are best understood by comparing it to analogs with variations in substituents or core scaffolds. Below is a detailed analysis:

Substitution at Position 6: Pyrimidine Derivatives

Compound Substituent at Position 6 Key Properties Biological Activity Reference
Compound A 2-(Pyrrolidin-1-yl)pyrimidin-4-yl Enhanced solubility; potential kinase inhibition Anticancer (hypothetical, based on scaffold)
Compound B (from ) 2-(Morpholin-4-yl)pyrimidin-4-yl Improved pharmacokinetics due to morpholine’s polarity Tubulin polymerization inhibition (analogous to trimethoxyphenyl derivatives)
Compound C (from ) Methyl carboxylate Electron-withdrawing group; reduced bioavailability Intermediate for prodrug development

Key Insight : The pyrrolidine group in Compound A offers a balance between lipophilicity and solubility compared to the more polar morpholine in Compound B . This may translate to better blood-brain barrier penetration for CNS targets .

Substitution at Position 7: Methyl vs. Halogenated Groups

Compound Substituent at Position 7 Key Properties Biological Activity Reference
Compound A Methyl Metabolic stability; steric hindrance Broad-spectrum potential (anticancer, antimicrobial)
Compound D (from ) Chloro Electrophilic reactivity; increased cytotoxicity Herbicidal/fungicidal activity
Compound E (from ) Trifluoromethylalkylamino Enhanced enzyme inhibition (e.g., hCA XII) Antitumor (via carbonic anhydrase inhibition)

Key Insight : The methyl group in Compound A reduces electrophilic toxicity compared to chloro or trifluoromethyl groups, making it safer for therapeutic use .

Core Scaffold Modifications

Compound Core Structure Key Features Activity Reference
Compound A [1,2,4]Triazolo[1,5-a]pyrimidine Bicyclic; high nitrogen content Multi-target (kinases, tubulin)
Compound F (from ) Pyrazolo[1,5-a]pyrimidine Reduced planarity; altered binding affinity Antiviral
Compound G (from ) [1,2,4]Triazolo[1,5-a]pyrazine Increased π-stacking potential PDE10A inhibition (neuropsychiatric applications)

Key Insight : The [1,2,4]triazolo[1,5-a]pyrimidine core in Compound A provides superior rigidity and hydrogen-bonding capacity compared to pyrazolo or pyrazine analogs, favoring interactions with ATP-binding pockets in kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.